8-bromo-2H-chromene-3-sulfonyl chloride
Overview
Description
8-Bromo-2H-chromene-3-sulfonyl chloride is a chemical compound with the molecular formula C9H6BrClO3S. It is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields such as organic synthesis, medicinal chemistry, and materials science .
Preparation Methods
The synthesis of 8-bromo-2H-chromene-3-sulfonyl chloride typically involves the bromination of 2H-chromene derivatives followed by sulfonylation. One common method includes the bromination of 2H-chromene-3-sulfonyl chloride using bromine in acetic acid . The reaction conditions often involve moderate temperatures and the use of catalysts to enhance the reaction efficiency. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
8-Bromo-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.
Cyclization Reactions: It can form cyclic compounds through intramolecular reactions, which are useful in synthesizing complex heterocycles.
Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Bromo-2H-chromene-3-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 8-bromo-2H-chromene-3-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects . The bromine atom also contributes to the compound’s reactivity and selectivity in different reactions .
Comparison with Similar Compounds
Similar compounds to 8-bromo-2H-chromene-3-sulfonyl chloride include other brominated chromene derivatives and sulfonyl chlorides. These compounds share similar reactivity patterns but may differ in their specific applications and biological activities . For example:
4-Bromo-2H-chromene-3-sulfonyl chloride: Similar structure but different substitution pattern, leading to different reactivity and applications.
2H-chromene-3-sulfonyl chloride:
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in various chemical reactions .
Properties
IUPAC Name |
8-bromo-2H-chromene-3-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO3S/c10-8-3-1-2-6-4-7(15(11,12)13)5-14-9(6)8/h1-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQFXKDUVPCHFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C(=CC=C2)Br)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801261972 | |
Record name | 8-Bromo-2H-1-benzopyran-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801261972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235439-45-8 | |
Record name | 8-Bromo-2H-1-benzopyran-3-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-2H-1-benzopyran-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801261972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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